1-Oxa-5-azaspiro[2.5]octane

Catalog No.
S14005802
CAS No.
185-74-0
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-5-azaspiro[2.5]octane

CAS Number

185-74-0

Product Name

1-Oxa-5-azaspiro[2.5]octane

IUPAC Name

1-oxa-7-azaspiro[2.5]octane

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-2-6(5-8-6)4-7-3-1/h7H,1-5H2

InChI Key

MILAKLKXTOPEMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CO2

1-Oxa-5-azaspiro[2.5]octane is a bicyclic compound characterized by its unique spiro structure, which consists of a five-membered nitrogen-containing ring fused to a six-membered oxygen-containing ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive structural features and biological activities. The presence of both nitrogen and oxygen atoms in the spiro framework contributes to its reactivity and the ability to form various derivatives.

, primarily due to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The compound can be oxidized to form different derivatives, such as carboxylic acids or ketones, depending on the reaction conditions and reagents used .
  • Cyclization Reactions: Due to its spiro structure, 1-oxa-5-azaspiro[2.5]octane can engage in cyclization reactions that may lead to the formation of larger or more complex cyclic compounds.

Research indicates that 1-Oxa-5-azaspiro[2.5]octane exhibits significant biological activity, particularly in pharmacological contexts. Studies have shown that it possesses:

  • Antimicrobial Properties: It has been tested against various bacterial strains, demonstrating potential as an antimicrobial agent.
  • Cytotoxicity: The compound has shown cytotoxic effects on certain cancer cell lines, suggesting its potential role in cancer therapy .
  • Neuroactivity: Some derivatives of 1-Oxa-5-azaspiro[2.5]octane have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

The synthesis of 1-Oxa-5-azaspiro[2.5]octane typically involves several methods:

  • Cyclohexanone Reaction: One common route involves the reaction of cyclohexanone with hydroxylamine sulfonic acid under alkaline conditions, leading to the formation of an active intermediate that subsequently cyclizes to form 1-Oxa-5-azaspiro[2.5]octane with moderate yields (30-35%) .
  • Ammonia and Sodium Hypochlorite Method: Another efficient synthesis method involves reacting cyclohexanone with ammonia and sodium hypochlorite in an organic solvent like toluene or methylene chloride. This method enhances yield and reduces side reactions through microreaction technology, allowing for better control over reaction conditions .
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow synthesis techniques that utilize microreaction systems to improve efficiency and safety during production .

1-Oxa-5-azaspiro[2.5]octane has diverse applications across various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing new therapeutic agents, especially in antimicrobial and anticancer therapies.
  • Material Science: The compound's unique structure may be utilized in synthesizing novel materials with specific properties.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Interaction studies involving 1-Oxa-5-azaspiro[2.5]octane focus on its binding affinity with biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses:

  • Enzyme Inhibition: Research indicates that certain derivatives may inhibit specific enzymes involved in disease pathways, which could lead to new treatment strategies.
  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors can provide insights into its neuroactive properties.

Several compounds share structural similarities with 1-Oxa-5-azaspiro[2.5]octane, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Properties
1-Oxa-2-azaspiro[2.5]octaneContains a similar spiro structureDifferent biological activity profile
5-Benzyl-1-oxa-5-azaspiro[2.5]octaneBenzyl group substitutionEnhanced lipophilicity and altered bioactivity
1-Oxa-3-azaspiro[4.5]decanLarger spirocyclic structurePotential for different pharmacological effects

These compounds highlight the versatility of spirocyclic structures in medicinal chemistry while emphasizing the unique attributes of 1-Oxa-5-azaspiro[2.5]octane that may lead to distinct applications and activities.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

113.084063974 g/mol

Monoisotopic Mass

113.084063974 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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